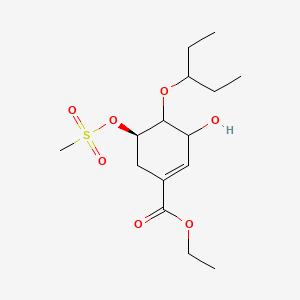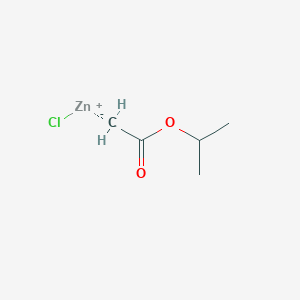
2-Isopropoxy-2-oxoethylzinc chloride, 0.50 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-2-oxoethylzinc chloride, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical reactions. It is typically supplied as a solution in ether, which helps stabilize the compound and facilitate its use in laboratory settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-oxoethylzinc chloride involves the reaction of isopropyl chloroformate with zinc chloride in the presence of a suitable solvent such as ether. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
Isopropyl chloroformate+Zinc chloride→2-Isopropoxy-2-oxoethylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2-Isopropoxy-2-oxoethylzinc chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 2-Isopropoxy-2-oxoethylzinc chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Carbonyl Compounds: Such as aldehydes and ketones.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from reactions involving 2-Isopropoxy-2-oxoethylzinc chloride depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a compound where the isopropoxy group is replaced by the nucleophile .
Applications De Recherche Scientifique
2-Isopropoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It is used as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-2-oxoethylzinc chloride involves the formation of a reactive intermediate that can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropoxy-2-oxoethylzinc bromide: Similar in structure but with a bromide ion instead of chloride.
2-Tert-butoxy-2-oxoethylzinc chloride: Similar in structure but with a tert-butoxy group instead of isopropoxy.
Uniqueness
2-Isopropoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability in ether. Its isopropoxy group provides a balance between reactivity and steric hindrance, making it suitable for a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C5H9ClO2Zn |
|---|---|
Poids moléculaire |
202.0 g/mol |
Nom IUPAC |
chlorozinc(1+);propan-2-yl acetate |
InChI |
InChI=1S/C5H9O2.ClH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GFZLRMNNEJALFO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC(=O)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


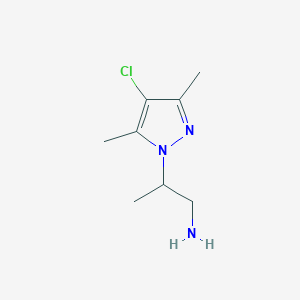
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
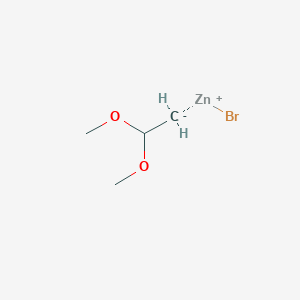
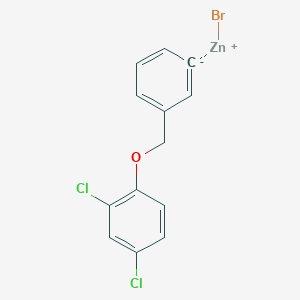
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)


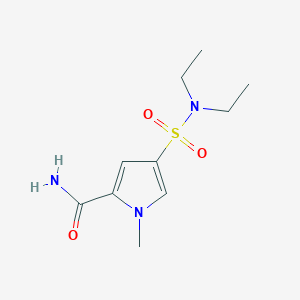
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
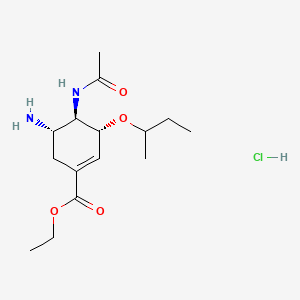
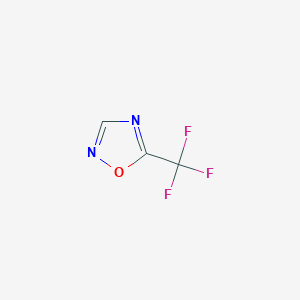
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
